2-Hydroxynicotinonitrile
Overview
Description
2-Hydroxynicotinonitrile is an organic compound with the molecular formula C6H4N2O. It is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
2-pyridone-containing heterocycles, a group to which this compound belongs, are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics .
Mode of Action
It’s known that 2-pyridone-containing heterocycles can form hydrogen bond structures related to the base pairing mechanisms found in rna and dna . This suggests that these compounds may interact with biological targets through hydrogen bonding, potentially influencing the function of these targets.
Biochemical Pathways
2-pyridone-containing heterocycles have been associated with a variety of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities . This suggests that these compounds may influence a variety of biochemical pathways.
Pharmacokinetics
2-pyridone-containing heterocycles are noted for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can significantly impact the bioavailability of these compounds.
Result of Action
Given the diverse biological activities associated with 2-pyridone-containing heterocycles , it can be inferred that the effects of 3-Cyano-2-hydroxypyridine’s action could be wide-ranging, potentially influencing a variety of cellular processes and molecular pathways.
Biochemical Analysis
Biochemical Properties
3-Cyano-2-hydroxypyridine can be used as eIF4A inhibitors
Cellular Effects
Some pyridine derivatives have been found to exhibit antitumor activity against liver carcinoma cell lines
Molecular Mechanism
It’s known that some pyridine derivatives have significant topoisomerase I and II inhibitory activity and cytotoxicity against many human cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxynicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with sodium hydroxide in an aqueous medium. The reaction proceeds under mild conditions, typically at room temperature, yielding this compound as the primary product.
Another method involves the cyclization of 2-cyanopyridine derivatives in the presence of a base. This reaction can be carried out using various bases such as potassium carbonate or sodium methoxide, and the reaction conditions may vary depending on the specific starting materials used.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Hydroxynicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research has explored its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-Aminonicotinonitrile: Similar in structure but contains an amino group instead of a hydroxyl group.
2-Methoxynicotinonitrile: Contains a methoxy group instead of a hydroxyl group.
2-Chloronicotinonitrile: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness: 2-Hydroxynicotinonitrile is unique due to its specific functional groups, which confer distinct reactivity and binding properties. The presence of both hydroxyl and nitrile groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMBFTYRJMAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942771 | |
Record name | 2-Hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-27-9, 95907-03-2 | |
Record name | 3-Cyano-2-pyridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxynicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-hydroxynicotinonitrile be synthesized from nicotinamide N-oxide?
A1: Research indicates that heating nicotinamide N-oxide in acetic anhydride at 135°C can lead to the formation of several products, including this compound, albeit in low yield (0.5%). The major product of this reaction is N-acetyl-2-hydroxynicotinamide (61%), with minor amounts of N,N-diacetyl-2-acetoxynicotinamide (0.8%) also observed. [] This suggests that while direct thermal decomposition of nicotinamide N-oxide can yield this compound, optimizing reaction conditions for higher selectivity may be crucial.
Q2: Can this compound be used as a building block for more complex molecules?
A2: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can react with ethyl cyanoacetate in the presence of glacial acetic acid and ammonium acetate to produce coumarinyl this compound derivatives. [] This example highlights the versatility of this compound in constructing diverse heterocyclic systems, particularly those relevant to medicinal chemistry.
Q3: Are there any reported instances of this compound derivatives exhibiting biological activity?
A3: While the provided research doesn't directly investigate the biological activity of this compound itself, it does describe the synthesis of coumarinyl-pyridine and coumarinyl-pyrimidine hybrids utilizing coumarin-chalcone hybrids as starting materials. [] These hybrids were subsequently evaluated for their anticancer activity against Hepatocellular Carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This suggests that incorporating this compound into larger molecular frameworks could lead to compounds with potential therapeutic applications.
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